REACTION_SMILES
|
[Cl:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[cH:12][c:13]([F:17])[c:14]([Cl:16])[cH:15]1.[OH2:25].[OH:18][OH:19].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[Cl:1][c:2]1[c:3]([C:4]([OH:5])=[O:18])[cH:12][c:13]([F:17])[c:14]([Cl:16])[cH:15]1
|
Name
|
O=C(c1ccccc1)c1cc(F)c(Cl)cc1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1ccccc1)c1cc(F)c(Cl)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc(F)c(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |